molecular formula C12H16BrFO3 B1458821 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene CAS No. 1777895-41-6

4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene

Cat. No.: B1458821
CAS No.: 1777895-41-6
M. Wt: 307.16 g/mol
InChI Key: HOQQXLIOKCRGAP-UHFFFAOYSA-N
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Description

4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene is an organic compound with the molecular formula C12H16BrFO3 It is a derivative of benzene, substituted with bromine, fluorine, and a diethoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene typically involves the bromination and fluorination of a benzene derivative, followed by the introduction of the diethoxyethoxy group. One common method involves the following steps:

    Bromination: A benzene derivative is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Fluorination: The brominated compound is then fluorinated using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2).

    Introduction of Diethoxyethoxy Group: The final step involves the reaction of the fluorinated compound with diethoxyethanol in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Safety measures are also critical due to the handling of hazardous chemicals like bromine and hydrogen fluoride.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the removal of halogen atoms or the reduction of the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used under basic conditions.

    Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) can be used under acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can yield quinones.

Scientific Research Applications

4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in their activity or function. The diethoxyethoxy group can enhance the compound’s solubility and bioavailability, while the bromine and fluorine atoms can modulate its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2,2-diethoxyethoxy)-1-methylbenzene
  • 4-Bromo-2-(2,2-diethoxyethoxy)-1-methoxybenzene
  • 4-Bromo-2-(2,2-diethoxyethoxy)-1-(trifluoromethoxy)benzene

Uniqueness

4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The diethoxyethoxy group also provides unique solubility and stability properties compared to similar compounds.

Properties

IUPAC Name

4-bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrFO3/c1-3-15-12(16-4-2)8-17-11-7-9(13)5-6-10(11)14/h5-7,12H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQQXLIOKCRGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=C(C=CC(=C1)Br)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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